beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate
CAS No.:
Cat. No.: VC16210734
Molecular Formula: C14H19FO9
Molecular Weight: 350.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19FO9 |
|---|---|
| Molecular Weight | 350.29 g/mol |
| IUPAC Name | (3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3 |
| Standard InChI Key | KIPRSJXOVDEYLX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a β-D-glucopyranose backbone with a fluorine atom at the C2 position and acetyl groups at the 1, 3, 4, and 6 positions. This configuration stabilizes the molecule against enzymatic degradation while preserving its affinity for glucose transporters (GLUTs) . The IUPAC name, (3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉FO₉ | |
| Molecular Weight | 350.29 g/mol | |
| Boiling Point | 404.2 ± 45.0 °C (Predicted) | |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | |
| InChI Key | KIPRSJXOVDEYLX-UHFFFAOYSA-N |
Spectroscopic and Stereochemical Features
The fluorine atom induces electronic perturbations detectable via ¹⁹F nuclear magnetic resonance (NMR), with chemical shifts typically observed between -120 to -140 ppm . X-ray crystallography confirms the β-anomeric configuration, critical for binding to GLUT1 receptors overexpressed in cancer cells .
Synthesis and Mechanistic Insights
Synthetic Pathways
Synthesis begins with D-glucose, which undergoes selective fluorination at C2 using diethylaminosulfur trifluoride (DAST) or similar agents. Subsequent acetylation with acetic anhydride in pyridine yields the tetraacetate derivative . Key challenges include avoiding over-fluorination and ensuring regioselective acetylation.
Reaction Optimization
Yields improve when fluorination is conducted at -20°C under anhydrous conditions, achieving >80% purity . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) removes byproducts like 3-fluoro isomers.
Applications in Medical Imaging
Table 2: Imaging Agent Performance Comparison
Research Findings in Cellular Metabolism
GLUT Transporter Specificity
In vitro studies demonstrate that fluorinated glucose analogs preferentially bind GLUT1, a transporter overexpressed in breast and lung cancers . Competitive inhibition assays show 50% reduced uptake in GLUT1-knockout cells, confirming specificity .
Metabolic Trapping Mechanism
Unlike glucose, the C2-fluoro substitution prevents phosphorylation by hexokinase, causing intracellular accumulation. This “metabolic trapping” underlies FDG’s utility in quantifying tumor glycolytic activity .
Comparative Analysis with Related Compounds
1-Thio-β-D-Glucose Tetraacetate (Tc-TG)
Tc-TG, a sulfur analog, exhibits higher affinity for bacterial infections but lower tumor specificity than FDG . This dichotomy highlights the impact of heteroatom substitution on biodistribution.
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